5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole group, a dicyclohexyl moiety, and a pyrimidinetrione core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves several steps, including the formation of the benzodioxole group and the subsequent coupling with the pyrimidinetrione core. One common synthetic route involves the use of palladium-catalyzed amination reactions, where the benzodioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole group can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidinetrione core, potentially converting it into dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and pyrimidinetrione moieties.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidinetrione core may also play a role in modulating cellular processes, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar compounds include:
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione: This compound shares the benzodioxole group but differs in its core structure.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: Another compound with a benzodioxole group, but with a different core and functional groups.
The uniqueness of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combination of the benzodioxole group with the pyrimidinetrione core, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C25H31N3O5 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyliminomethyl)-1,3-dicyclohexyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C25H31N3O5/c29-23-20(15-26-14-17-11-12-21-22(13-17)33-16-32-21)24(30)28(19-9-5-2-6-10-19)25(31)27(23)18-7-3-1-4-8-18/h11-13,15,18-19,29H,1-10,14,16H2 |
InChI Key |
CJZPCYUEXFAGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NCC4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
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